4-Methyl-N-(methylsulfonyl)benzamide
Overview
Description
4-Methyl-N-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Supramolecular Chemistry and Nanotechnology
- Supramolecular Building Blocks: 4-Methyl-N-(methylsulfonyl)benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), are crucial in supramolecular chemistry. Their simple structure, coupled with a detailed understanding of their self-assembly behavior, allows for applications in nanotechnology and polymer processing. BTAs self-assemble into nanometer-sized rod-like structures stabilized by H-bonding, showcasing the potential for creating novel nanomaterials (Cantekin, de Greef, & Palmans, 2012).
Pharmaceutical Applications
- Drug Delivery Systems: The chemical's derivatives play a significant role in developing delivery systems for cardiovascular treatments. These systems include small organic compounds, nanoparticles, peptides, and siRNA targeting various aspects of cardiovascular disease, highlighting the potential for improved therapeutic outcomes through effective formulation of nanoproducts (Geldenhuys, Khayat, Yun, & Nayeem, 2017).
Environmental Science
- Biocides and Biofouling Prevention: In the context of reverse osmosis (RO) technologies, non-oxidizing biocides derived from this compound are explored for preventing biofouling in polyamide membrane systems. These biocides offer antimicrobial efficiency, showcasing an approach to safer water treatment methodologies (Da-Silva-Correa et al., 2022).
Chemistry and Material Science
- Chemical Modifications and Derivatives: Research on xylan derivatives, for instance, explores the chemical modification paths to create biopolymer ethers and esters, including those derived from this compound. These modifications can lead to materials with specific properties for drug delivery and other applications, illustrating the compound's versatility in material science (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It’s known that similar compounds can bind with high affinity to multiple receptors , which could lead to various biochemical changes. The specific interactions of this compound with its targets need to be further investigated.
Biochemical Pathways
Similar compounds have been found to have diverse biological activities
Pharmacokinetics
It’s known that the compound is a pale-yellow to yellow-brown solid and is soluble in water These properties could influence its bioavailability
Result of Action
Similar compounds have been found to have diverse biological activities . The specific effects of this compound at the molecular and cellular level require further investigation.
Action Environment
It’s known that the compound should be kept in a dark place and sealed in dry conditions . These factors could potentially influence the compound’s action and stability.
Properties
IUPAC Name |
4-methyl-N-methylsulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7-3-5-8(6-4-7)9(11)10-14(2,12)13/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDNMIQFBSJNJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467250 | |
Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827624-81-7 | |
Record name | 4-Methyl-N-(methylsulfonyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00467250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.